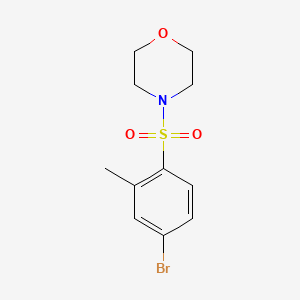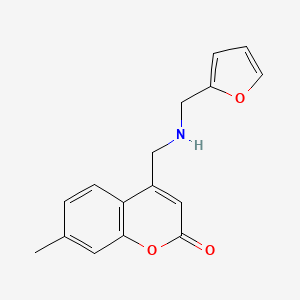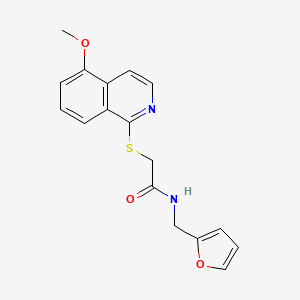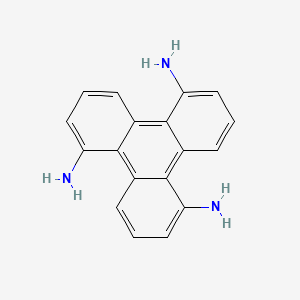![molecular formula C16H17N5O2S B2702919 3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile CAS No. 2190954-95-9](/img/structure/B2702919.png)
3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a potent inhibitor of a specific enzyme, making it a promising candidate for the development of new drugs that target this enzyme.
Wirkmechanismus
The mechanism of action of 3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile involves the inhibition of a specific enzyme. This enzyme is involved in the production of a specific molecule that is involved in inflammation, cancer, and neurodegenerative diseases. By inhibiting this enzyme, it is possible to reduce the production of this molecule, thereby reducing the severity of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile are still being studied. However, it is known that this compound can inhibit the production of a specific molecule that is involved in inflammation, cancer, and neurodegenerative diseases. By reducing the production of this molecule, it is possible to reduce the severity of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile in lab experiments include its potent inhibitory activity against a specific enzyme, its relatively straightforward synthesis method, and its potential applications in drug discovery. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile. These include:
1. Further studies to determine the safety and efficacy of this compound in animal models and clinical trials.
2. Development of new drugs that target the specific enzyme inhibited by this compound.
3. Investigation of the potential applications of this compound in the treatment of inflammation, cancer, and neurodegenerative diseases.
4. Development of new synthesis methods for this compound that are more efficient and environmentally friendly.
5. Investigation of the potential applications of this compound in other fields, such as agriculture and materials science.
In conclusion, 3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile is a promising compound that has potential applications in drug discovery. Its potent inhibitory activity against a specific enzyme makes it a promising candidate for the development of new drugs that target this enzyme. However, further studies are needed to determine its safety and efficacy, and to develop more efficient and environmentally friendly synthesis methods.
Synthesemethoden
The synthesis of 3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile involves the reaction of 4-(pyridin-4-ylmethyl)piperazine with 2-chloronicotinic acid, followed by the addition of sodium hydroxide and potassium carbonate. The resulting compound is then treated with a sulfonyl chloride to yield the final product. The synthesis of this compound is relatively straightforward and can be carried out on a large scale, making it suitable for industrial applications.
Wissenschaftliche Forschungsanwendungen
3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile has been extensively studied for its potential applications in drug discovery. This compound is a potent inhibitor of a specific enzyme, making it a promising candidate for the development of new drugs that target this enzyme. The enzyme in question is involved in a variety of physiological processes, including inflammation, cancer, and neurodegenerative diseases. By inhibiting this enzyme, it is possible to develop drugs that can treat these diseases.
Eigenschaften
IUPAC Name |
3-[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c17-12-15-16(2-1-5-19-15)24(22,23)21-10-8-20(9-11-21)13-14-3-6-18-7-4-14/h1-7H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYXVWPMWAMRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=C(N=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({4-[(Pyridin-4-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
![1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2702840.png)





![4-[[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B2702855.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2702856.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2702859.png)